![molecular formula C9H9F3N2O2 B15174376 N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea CAS No. 919996-51-3](/img/structure/B15174376.png)
N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}urea is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}urea typically involves the reaction of N-hydroxyurea with 4-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}urea .
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its stability and bioavailability.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties
Mecanismo De Acción
The mechanism of action of N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}carbamate
- N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}thiourea
- N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}amide
Uniqueness
N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}urea is unique due to its specific trifluoromethyl group, which imparts enhanced stability and bioavailability compared to similar compounds. This makes it particularly valuable in pharmaceutical and industrial applications .
Propiedades
Número CAS |
919996-51-3 |
|---|---|
Fórmula molecular |
C9H9F3N2O2 |
Peso molecular |
234.17 g/mol |
Nombre IUPAC |
1-hydroxy-3-[[4-(trifluoromethyl)phenyl]methyl]urea |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)7-3-1-6(2-4-7)5-13-8(15)14-16/h1-4,16H,5H2,(H2,13,14,15) |
Clave InChI |
BZIAQFMGENHONM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNC(=O)NO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane](/img/structure/B15174300.png)
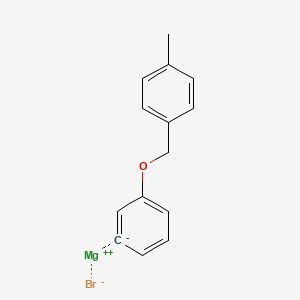
![10,11-Dimethoxy-4-methyldibenzo[c,f]-2,7-naphthyridine-3,6-diamine](/img/structure/B15174316.png)
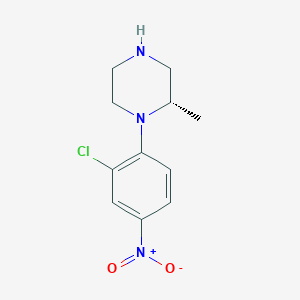

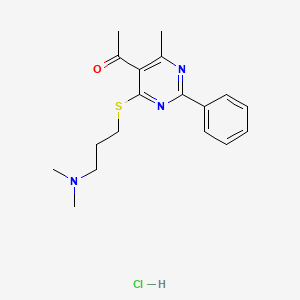
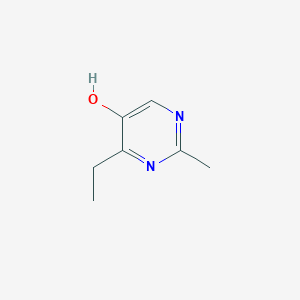
![2-[(Methylsulfanyl)methyl]pyrrolidine oxalate](/img/structure/B15174345.png)
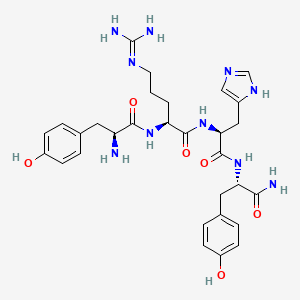
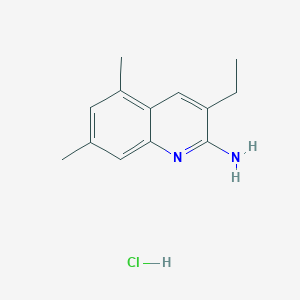
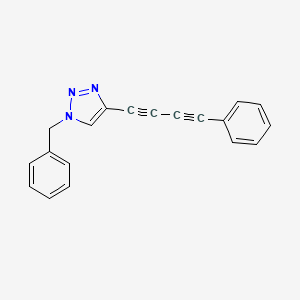
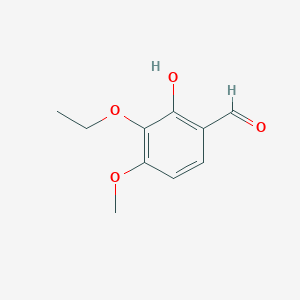
![(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol](/img/structure/B15174388.png)
![3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B15174390.png)
